![molecular formula C15H13N3O3 B3162936 4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone CAS No. 882747-49-1](/img/structure/B3162936.png)
4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone
Overview
Description
The compound “4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone” is likely to be an organic compound containing a nitro group (-NO2), a pyridine ring, and an isoindolinone structure. The nitro group is a powerful electron-withdrawing group, which means it tends to pull electron density away from the rest of the molecule. Pyridine is a basic heterocyclic organic compound similar to benzene, and isoindolinone is a type of lactam, a cyclic amide .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a nitro group, a pyridine ring, and an isoindolinone ring. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The nitro group is susceptible to reduction reactions, and the pyridine ring can participate in electrophilic substitution reactions. The isoindolinone ring, being a lactam, could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Nitro compounds tend to be relatively polar due to the presence of the nitro group. Pyridine is a basic compound, and this basicity could be influenced by the presence of the nitro group .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Applications :
Triazolo Compounds
- Applications :
Piperidine Derivatives
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-nitro-2-(2-pyridin-2-ylethyl)-3H-isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15-12-5-3-6-14(18(20)21)13(12)10-17(15)9-7-11-4-1-2-8-16-11/h1-6,8H,7,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCDIACJYCZLQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1CCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178965 | |
Record name | 2,3-Dihydro-4-nitro-2-[2-(2-pyridinyl)ethyl]-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201178965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone | |
CAS RN |
882747-49-1 | |
Record name | 2,3-Dihydro-4-nitro-2-[2-(2-pyridinyl)ethyl]-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882747-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-4-nitro-2-[2-(2-pyridinyl)ethyl]-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201178965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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